

# Spectroscopic Analysis of 2,2-Dimethyl-3-hexanone: A Technical Guide

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## Compound of Interest

Compound Name: 2,2-Dimethyl-3-hexanone

Cat. No.: B1296249

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-3-hexanone** (CAS No: 5405-79-8), a branched aliphatic ketone.<sup>[1][2]</sup> The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure:

- IUPAC Name: 2,2-dimethylhexan-3-one<sup>[1][3]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>16</sub>O<sup>[1][2][3]</sup>
- Molecular Weight: 128.21 g/mol <sup>[1][2][3]</sup>
- Synonyms: tert-Butyl propyl ketone<sup>[2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

## <sup>1</sup>H NMR Spectroscopic Data

Proton NMR provides information about the number of different types of protons and their neighboring environments. Protons adjacent to the carbonyl group are characteristically deshielded and appear in the 2.0-2.5 ppm region.[4][5]

Chemical Shift ( $\delta$ ) ppm	Integration	Multiplicity	Assignment
~2.4	2H	Triplet (t)	-CH <sub>2</sub> - (C4)
~1.5	2H	Sextet	-CH <sub>2</sub> - (C5)
~1.1	9H	Singlet (s)	-C(CH <sub>3</sub> ) <sub>3</sub> (C1 & C2-methyls)
~0.9	3H	Triplet (t)	-CH <sub>3</sub> (C6)

Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.

## <sup>13</sup>C NMR Spectroscopic Data

Carbon NMR reveals the number of unique carbon environments in the molecule. The carbonyl carbon of a ketone is highly deshielded, typically appearing downfield around 200 ppm or higher.[4]

Chemical Shift ( $\delta$ ) ppm	Assignment
~215	C=O (C3)
~45	-C(CH <sub>3</sub> ) <sub>3</sub> (C2)
~35	-CH <sub>2</sub> - (C4)
~26	-C(CH <sub>3</sub> ) <sub>3</sub> (C1 & C2-methyls)
~18	-CH <sub>2</sub> - (C5)
~14	-CH <sub>3</sub> (C6)

Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption. For aliphatic ketones, this peak typically appears in the range of 1700-1725 cm<sup>-1</sup>.

[4]

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2960	Strong	C-H stretch (sp <sup>3</sup> aliphatic)
~1715	Strong	C=O stretch (ketone)
~1465	Medium	C-H bend (alkane)
~1365	Medium	C-H bend (gem-dimethyl)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6] In the electron ionization (EI) mass spectrum of a ketone, a common fragmentation pattern is the  $\alpha$ -cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[4]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
128	Moderate	[M] <sup>+</sup> (Molecular Ion)
85	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of propyl radical)
57	Base Peak (100)	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (tert-Butyl cation)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Propyl cation)
29	Moderate	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Ethyl cation)

Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.

## Experimental Protocols

### NMR Spectroscopy Protocol

This protocol outlines the general steps for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- Sample Preparation: Weigh approximately 5-20 mg of the **2,2-Dimethyl-3-hexanone** sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a small vial.<sup>[7]</sup> The deuterated solvent is crucial as it is "invisible" in the  $^1\text{H}$  NMR spectrum and is used for locking and shimming the spectrometer.<sup>[7]</sup>
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be at least 50 mm from the bottom of the tube.<sup>[7]</sup>
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high resolution.<sup>[7]</sup>
- Acquisition: Set the desired experimental parameters for either  $^1\text{H}$  or  $^{13}\text{C}$  NMR. This includes the number of scans, pulse sequence, and spectral width. The spectrum is then acquired. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

### IR Spectroscopy Protocol (Neat Liquid Film)

This protocol is suitable for analyzing pure liquid samples.<sup>[8]</sup>

- Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone and allow them to dry completely.[8][9]
- Sample Application: Place a single drop of liquid **2,2-Dimethyl-3-hexanone** onto the face of one salt plate.[8][10]
- Creating the Film: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[8][10]
- Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[8]
- Background Scan: Run a background spectrum with no sample in the beam path. This is to subtract any signals from atmospheric CO<sub>2</sub> and water vapor.
- Sample Scan: Acquire the IR spectrum of the **2,2-Dimethyl-3-hexanone** sample. The instrument measures the absorption of infrared radiation at different frequencies.[11]
- Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent (e.g., acetone), and return them to the desiccator.[8]

## Mass Spectrometry Protocol (Electron Ionization - EI)

This protocol describes a common method for analyzing volatile organic compounds.

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer. This can be done via direct injection or, more commonly, through a gas chromatograph (GC-MS) which separates components of a mixture before they enter the mass spectrometer.
- Vaporization: The sample is vaporized in a high vacuum, low-pressure environment.[12]
- Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[12][13] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M<sup>+</sup>).[12][14]

- Fragmentation: The high energy of the ionization process often causes the molecular ion to be unstable, leading it to fragment into smaller, charged ions and neutral radicals.[14]
- Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.[14]
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6][14] In most cases, the charge (z) is +1, so the m/z value is equivalent to the mass of the ion.[13]
- Detection: A detector measures the abundance of ions at each m/z value, and a computer generates a mass spectrum, which is a plot of relative intensity versus m/z.[13]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an unknown organic compound, such as **2,2-Dimethyl-3-hexanone**, using the spectroscopic techniques discussed.

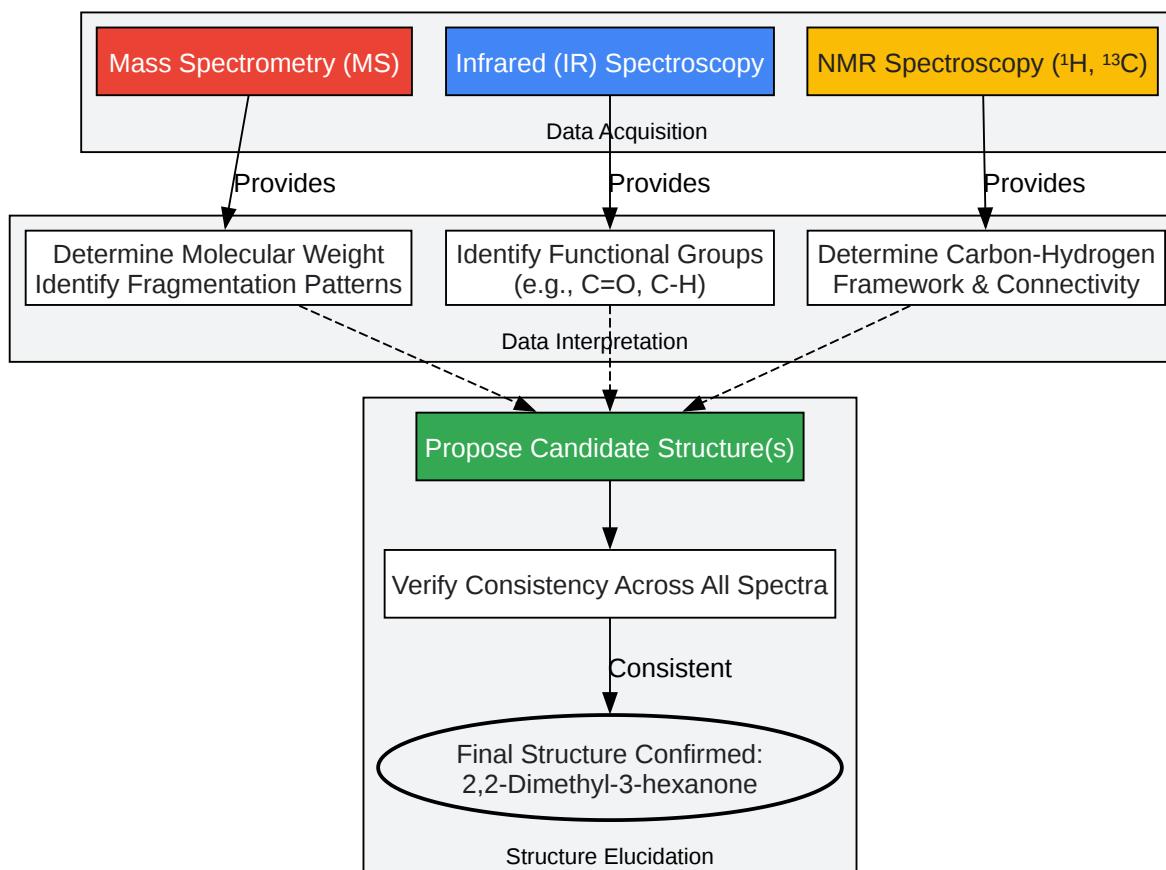


Figure 1: General Workflow for Spectroscopic Structure Elucidation

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Figure 1: General Workflow for Spectroscopic Structure Elucidation

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